Propacetamol hydrochloride is a prodrug of paracetamol (acetaminophen). It is a white, crystalline powder that is soluble in water. As a prodrug, it is inactive in its administered form, converting to its active metabolite, paracetamol, through enzymatic hydrolysis in the body []. This property makes it suitable for intravenous administration, particularly for rapid and effective pain relief []. Unlike paracetamol, it can be administered intravenously for situations where oral or rectal administration is not feasible [].
Synthesis Analysis
Acylation, Amination, Acidification: Paracetamol reacts with chloracetyl chloride, followed by amination with diethylamine, and finally, acidification to yield Propacetamol hydrochloride []. This method claims a total yield of 68.8% based on paracetamol chloride [].
Direct Amination: This optimized method involves the reaction of chloracetyl chloride and paracetamol in a polar aprotic solvent to yield chloroactic acid-4-acetylamino phenyl ester. Subsequent direct amination with diethylamine produces N, N'-diethylglycine 4-acetylamino phenyl ester, which upon pH adjustment with hydrochloric acid, forms Propacetamol hydrochloride [].
Using Sodium Dithionite: This multi-step synthesis starts with phenol and involves nitrosation, reduction with sodium dithionite, acetylation, chloroacetylation, alkylation, and finally, treatment with HCl to obtain Propacetamol hydrochloride []. This method boasts high selectivity and reduced impurity in p-aminophenol production [].
Mechanism of Action
Propacetamol hydrochloride itself is inactive. Its analgesic and antipyretic effects arise from its metabolite, paracetamol []. After intravenous administration, plasma esterases rapidly hydrolyze Propacetamol hydrochloride into paracetamol []. The exact mechanism of paracetamol is not fully understood but is believed to involve the inhibition of prostaglandin synthesis in the central nervous system [].
Physical and Chemical Properties Analysis
Propacetamol hydrochloride is a white, crystalline powder. It exhibits good solubility in water, making it suitable for intravenous administration []. A study using derivative spectrophotometry analyzed its hydrolysis kinetics in 5% glucose and 0.9% saline solutions at 4°C and 25°C, showing that its degradation follows second-order kinetics, independent of the medium []. The hydrolysis rate is temperature-dependent, being faster at 25°C [].
Applications
Analgesic efficacy studies: Researchers investigated its effectiveness as an analgesic in postoperative pain management [, ], acute renal colic [, ], and acute biliary colic []. It demonstrated comparable pain relief to traditional analgesics like dolantin (pethidine) [, , ] but with potentially fewer side effects [, , ].
Painless procedures: Studies explored its use in combination with propofol for painless artificial abortion, showing promising results in reducing propofol dosage and pain levels [].
Preemptive analgesia: Propacetamol hydrochloride was investigated for its preemptive analgesic effects in caesarean sections, indicating its potential in reducing postoperative pain [].
Gastroprotective effects: Research suggested a gastroprotective effect of Propacetamol hydrochloride against stress ulcers in rats, exhibiting comparable efficacy to morphine [].
Hydrolysis kinetics studies: Researchers studied the degradation kinetics of Propacetamol hydrochloride in different solutions and temperatures, providing valuable data for understanding its stability and formulation [].
Bacterial endotoxin testing: Studies demonstrated the use of the bacterial endotoxin test for quality control of Propacetamol hydrochloride injection, confirming its suitability for parenteral administration [].
Related Compounds
Paracetamol (Acetaminophen)
Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic drug. It is the active metabolite of propacetamol hydrochloride. [, , , ]
Relevance: Paracetamol is the primary active metabolite of propacetamol hydrochloride. After intravenous administration, propacetamol hydrochloride is rapidly and completely hydrolyzed by plasma esterases to produce paracetamol and N,N-diethylglycine. [, ] Paracetamol is responsible for the analgesic and antipyretic effects observed after propacetamol hydrochloride administration. []
2. N,N-Diethylglycine* Compound Description: N,N-Diethylglycine is an amino acid derivative. It is one of the hydrolysis products of propacetamol hydrochloride. []* Relevance: Propacetamol hydrochloride is metabolized in the body to produce paracetamol and N,N-diethylglycine. [, ]
3. Chloroacetic acid-4-acetylamino phenyl ester* Compound Description: Chloroacetic acid-4-acetylamino phenyl ester is a chemical intermediate used in the synthesis of propacetamol hydrochloride. []* Relevance: Chloroacetic acid-4-acetylamino phenyl ester is a key intermediate in the synthesis of propacetamol hydrochloride. It is reacted with diethylamine to yield N, N'-diethylglycine 4-acetylamino phenyl ester, which is further processed to obtain propacetamol hydrochloride. []
4. N, N'-diethylglycine 4-acetylamino phenyl ester* Compound Description: N, N'-diethylglycine 4-acetylamino phenyl ester is a chemical intermediate formed during the synthesis of propacetamol hydrochloride. []* Relevance: This compound is a direct precursor to propacetamol hydrochloride in the synthetic pathway. []
5. Phenol* Compound Description: Phenol is a simple aromatic compound used as a starting material in organic synthesis. []* Relevance: Phenol can be utilized as a starting material in a multi-step synthesis of propacetamol hydrochloride. The process involves converting phenol to p-nitrosophenol, then reducing it to p-aminophenol. This p-aminophenol is further converted into paracetamol, which then serves as a precursor for propacetamol hydrochloride. []
6. p-Nitrosophenol* Compound Description: p-Nitrosophenol is an organic compound and an intermediate in the synthesis of propacetamol hydrochloride from phenol. []* Relevance: In the synthesis of propacetamol hydrochloride from phenol, p-nitrosophenol is formed as an intermediate. It is further reduced to p-aminophenol, which eventually leads to the formation of propacetamol hydrochloride. []
7. p-Aminophenol* Compound Description: p-Aminophenol is a chemical compound used in the production of pharmaceuticals and other organic compounds. []* Relevance: p-Aminophenol is a crucial intermediate in the synthesis of propacetamol hydrochloride from both phenol and paracetamol. [, ]
8. 4-Acetamidophenyl-2-chloroacetate* Compound Description: 4-Acetamidophenyl-2-chloroacetate is an intermediate in the synthesis of propacetamol hydrochloride. []* Relevance: This compound serves as a direct precursor to propacetamol base in the synthetic pathway, which is then converted to propacetamol hydrochloride. []
9. Ethanol* Compound Description: Ethanol is a common solvent often found as a residual solvent in pharmaceutical preparations. []* Relevance: Ethanol might be present as a residual solvent in propacetamol hydrochloride for injection. Therefore, a gas chromatography method was developed to determine the level of ethanol in the drug substance. []
10. Acetone* Compound Description: Acetone is another common solvent that might be found as a residual solvent in pharmaceuticals. []* Relevance: Similar to ethanol, acetone is a potential residual solvent in propacetamol hydrochloride for injection and requires monitoring. []
11. Pethidine (Meperidine) * Compound Description: Pethidine, also known as meperidine, is an opioid analgesic medication. [, ]* Relevance: Pethidine serves as a comparator drug in studies evaluating the efficacy and safety of propacetamol hydrochloride in treating acute pain conditions like renal colic and postoperative pain. These studies aim to demonstrate the non-addictive nature and comparable or superior analgesic properties of propacetamol hydrochloride compared to opioids like pethidine. [, ]
12. Morphine* Compound Description: Morphine is a potent opioid analgesic used to manage severe pain. []* Relevance: Morphine was used as a positive control in a study evaluating the gastroprotective effects of propacetamol hydrochloride against stress-induced ulcers in rats. The study concluded that propacetamol hydrochloride, at specific doses, demonstrated a comparable protective effect to morphine. []
13. Propacetamol * Compound Description: Propacetamol is the free base form of propacetamol hydrochloride. []* Relevance: Propacetamol base is the immediate precursor to propacetamol hydrochloride in the synthetic process. [] It is converted to the hydrochloride salt by treatment with hydrochloric acid.
14. Ranitidine Hydrochloride* Compound Description: Ranitidine hydrochloride is an H2 receptor antagonist used to reduce stomach acid production. []* Relevance: Ranitidine hydrochloride is mentioned as one of the drugs that healthcare workers can develop occupational allergic contact dermatitis from, alongside propacetamol hydrochloride. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Propacetamol is an alpha-amino acid ester. Propacetamol is a non-opioid analgesic devoid of the major contraindications. It is a derivative of [acetaminophen], or paracetamol, with the molecular formula glycine, N, N-diethyl-,4-(acetylamino)phenyl ester. Propacetamol is a parenteral formulation of paracetamol and thus, it is a prodrug that is completely hydrolyzed to paracetamol. It is not available in the United States but this prodrug has been widely used in other countries such as France since 1985. Propacetamol is a water-soluble para-aminophenol derivative and ester prodrug of acetaminophen in which acetaminophen is bound to the carboxylic acid diethylglycine, with analgesic and antipyretic activities. Upon intravenous administration, propacetamol is hydrolyzed by plasma esterases into its active form acetaminophen. Although the exact mechanism of action has yet to be fully elucidated despite its widespread use, acetaminophen enters the central nervous system and acts centrally. This agent binds to cyclooxygenase (COX) and prevents the metabolism of arachidonic acid to prostaglandin. A reduction in prostaglandin formation relieves pain and reduces fever. Acetaminophen may also act centrally on cannabinoid receptors and on N-methyl-D-aspartate (NMDA) receptors.
Reldesemtiv is under investigation in clinical trial NCT03160898 (A Study to Evaluate Efficacy, Safety and Tolerability of CK-2127107 in Patients With Amyotrophic Lateral Sclerosis (ALS)).
Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of several hormone-responsive conditions. It was first approved in Japan in 2019, under the brand name Relumina, for the symptomatic treatment of uterine fibroids, and more recently by the United States' FDA in 2020, under the brand name Orgovyx, for the treatment of advanced prostate cancer. This branded product was later approved by the European Commission on April 29, 2022. Relugolix has also been studied in the symptomatic treatment of endometriosis. Relugolix is the first (and currently only) orally-administered GnRH receptor antagonist approved for the treatment of prostate cancer - similar therapies such as [degarelix] require subcutaneous administration - and therefore provides a less burdensome therapeutic option for patients who might otherwise require clinic visits for administration by healthcare professionals. In addition to its relative ease-of-use, relugolix was shown to be superior in the depression of testosterone levels when compared to [leuprolide], another androgen deprivation therapy used in the treatment of prostate cancer. In May 2021, the FDA approved the combination product made up of relugolix, [estradiol], and [norethindrone] under the market name Myfembree for the first once-daily treatment for the management of heavy menstrual bleeding associated with uterine fibroids in premenopausal women. Relugolix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of relugolix is as a Gonadotropin Releasing Hormone Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of relugolix is by means of Decreased GnRH Secretion. Relugolix is an orally administered, small molecule antagonist of gonadotropin releasing hormone (GnRH) that effectively blocks androgen production and is used to treat advanced prostate cancer. Relugolix therapy may be associated with a low rate of serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury. Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. See also: Estradiol; norethindrone acetate; relugolix (component of) ... View More ...